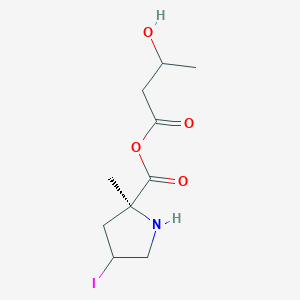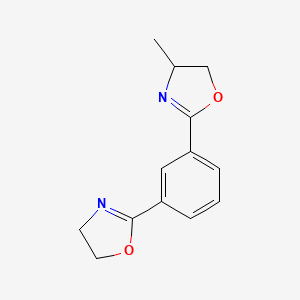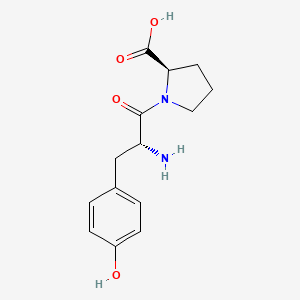
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound featuring a naphthalene core substituted with two oxazoline rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the condensation of 2,3-dihydroxynaphthalene with appropriate oxazoline precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, making the compound useful in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 2,3-Bis(4-aminobenzoyloxy)naphthalene
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Bis(bromomethyl)naphthalene .
Uniqueness
What sets 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene apart is its specific substitution pattern and the presence of oxazoline rings, which confer unique reactivity and binding properties. These features make it particularly valuable for specialized applications in scientific research and industry .
Propriétés
Formule moléculaire |
C24H30N2O2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(4S)-4-(2-methylpropyl)-2-[3-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H30N2O2/c1-15(2)9-19-13-27-23(25-19)21-11-17-7-5-6-8-18(17)12-22(21)24-26-20(14-28-24)10-16(3)4/h5-8,11-12,15-16,19-20H,9-10,13-14H2,1-4H3/t19-,20-/m0/s1 |
Clé InChI |
GDJYVDDWIJVVLE-PMACEKPBSA-N |
SMILES isomérique |
CC(C)C[C@H]1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=N[C@H](CO4)CC(C)C |
SMILES canonique |
CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=NC(CO4)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)


![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)

![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)


![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)

![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)
